molecular formula C24H28N2O4 B12893642 2,2'-Bis((R)-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

2,2'-Bis((R)-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Cat. No.: B12893642
M. Wt: 408.5 g/mol
InChI Key: WOTOZRVLAVILLV-QZTJIDSGSA-N
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Description

2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound that features two oxazoline rings attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of the oxazoline rings followed by their attachment to the biphenyl core. One common method involves the reaction of ®-4-(ethoxymethyl)-4,5-dihydrooxazole with a biphenyl derivative under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the oxazoline rings and their subsequent attachment to the biphenyl core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxazoline derivatives, while reduction may produce reduced forms of the compound with modified oxazoline rings .

Scientific Research Applications

2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the biphenyl core provides a rigid framework that can interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its combination of oxazoline rings and a biphenyl core, which provides a versatile platform for various applications. Its ability to form stable metal complexes and its potential biological activity set it apart from other similar compounds .

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

(4R)-4-(ethoxymethyl)-2-[2-[2-[(4R)-4-(ethoxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H28N2O4/c1-3-27-13-17-15-29-23(25-17)21-11-7-5-9-19(21)20-10-6-8-12-22(20)24-26-18(16-30-24)14-28-4-2/h5-12,17-18H,3-4,13-16H2,1-2H3/t17-,18-/m1/s1

InChI Key

WOTOZRVLAVILLV-QZTJIDSGSA-N

Isomeric SMILES

CCOC[C@@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@@H](CO4)COCC

Canonical SMILES

CCOCC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)COCC

Origin of Product

United States

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